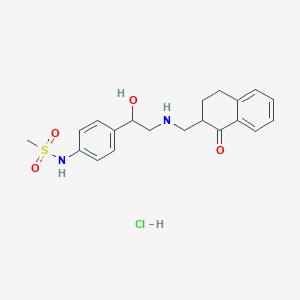

Anti-hypertensive sulfonanilide 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C20H25ClN2O4S |

|---|---|

分子量 |

424.9 g/mol |

IUPAC 名称 |

N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H24N2O4S.ClH/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24;/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3;1H |

InChI 键 |

LJMRDNZQKNDDBY-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O.Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of the Anti-Hypertensive Sulfonanilide LASSBio-985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the anti-hypertensive sulfonanilide compound, LASSBio-985. The information is compiled from published research to support further investigation and drug development efforts in the field of cardiovascular therapeutics.

Core Mechanism of Action

LASSBio-985 exerts its anti-hypertensive effects through a dual mechanism that primarily involves endothelium-dependent vasodilation, with a secondary contribution from a direct action on vascular smooth muscle. The principal pathway is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, resulting in relaxation.

The vasodilatory action of LASSBio-985 is significantly dependent on the integrity of the vascular endothelium. The proposed signaling cascade is initiated by the release of nitric oxide (NO) from endothelial cells, which then stimulates soluble guanylate cyclase (sGC) in the adjacent smooth muscle cells to produce cGMP. By inhibiting PDE1, LASSBio-985 prevents the degradation of cGMP, thereby potentiating the NO-sGC-cGMP signaling pathway and promoting vasodilation.

In addition to its primary endothelium-dependent mechanism, LASSBio-985 also exhibits a smaller, direct vasodilatory effect on vascular smooth muscle. This is achieved through the blockade of voltage-sensitive Ca2+ channels, which reduces the influx of calcium ions required for muscle contraction, leading to relaxation.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of LASSBio-985, a series of in vitro and in vivo experiments were conducted. The logical flow of these experiments and the signaling pathways involved are depicted in the diagrams below.

Quantitative Data

The following tables summarize the quantitative data obtained from the key experiments.

Table 1: In Vitro Vasodilatory Effect of LASSBio-985 on Aortic Rings

| Preparation | Agonist/Inhibitor | Concentration | Maximal Relaxation (%) | pD2 |

| Endothelium-Intact (WKY) | LASSBio-985 | 10⁻⁸ - 10⁻⁴ M | 95.8 ± 2.1 | 5.21 ± 0.08 |

| Endothelium-Intact (SHR) | LASSBio-985 | 10⁻⁸ - 10⁻⁴ M | 92.3 ± 3.5 | 5.15 ± 0.11 |

| Endothelium-Denuded (WKY) | LASSBio-985 | 10⁻⁸ - 10⁻⁴ M | 25.4 ± 4.7 | - |

| Endothelium-Intact + L-NAME | LASSBio-985 | 10⁻⁸ - 10⁻⁴ M | 30.1 ± 5.2 | - |

| Endothelium-Intact + ODQ | LASSBio-985 | 10⁻⁸ - 10⁻⁴ M | 28.9 ± 6.1 | - |

| Endothelium-Denuded + Nicardipine | LASSBio-985 | 10⁻⁸ - 10⁻⁴ M | Abolished | - |

Data are presented as mean ± SEM. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Effect of LASSBio-985 on Blood Pressure

| Animal Model | Treatment | Dose | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |

| WKY Rats | LASSBio-985 | 10 mg/kg/min (i.v.) | ↓ 35.2 ± 4.1 | ↓ 28.7 ± 3.9 |

| SHR Rats | LASSBio-985 | 10 mg/kg/min (i.v.) | ↓ 42.5 ± 5.3 | ↓ 33.1 ± 4.5 |

Data are presented as mean ± SEM of the maximal change from baseline.

Experimental Protocols

In Vitro Vasodilation Studies Using Isometric Tension Recording

Objective: To assess the direct vasodilatory effect of LASSBio-985 on isolated aortic rings and to investigate the role of the endothelium and the NO-cGMP pathway.

Methodology:

-

Tissue Preparation: Male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is excised, cleaned of adhesive tissue, and cut into rings of 3-4 mm in length. For endothelium-denuded preparations, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of forceps.

-

Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted with phenylephrine (B352888) (1 µM).

-

Concentration-Response Curves: Once the phenylephrine-induced contraction has reached a stable plateau, cumulative concentration-response curves for LASSBio-985 (10⁻⁸ to 10⁻⁴ M) are generated by adding the compound in a stepwise manner to the organ bath.

-

Inhibitor Studies: To investigate the mechanism of action, experiments are repeated in the presence of specific inhibitors, which are pre-incubated with the aortic rings for 30 minutes prior to the addition of phenylephrine. The inhibitors used include:

-

L-NAME (100 µM) to inhibit nitric oxide synthase (NOS).

-

ODQ (10 µM) to inhibit soluble guanylate cyclase (sGC).

-

Nicardipine (1 µM) to block voltage-sensitive Ca²+ channels (used in endothelium-denuded rings).

-

In Vivo Blood Pressure Measurement

Objective: To evaluate the anti-hypertensive effect of LASSBio-985 in both normotensive and hypertensive animal models.

Methodology:

-

Animal Preparation: Male WKY and SHR rats are anesthetized. The femoral artery and vein are cannulated for direct blood pressure measurement and intravenous drug administration, respectively.

-

Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor systolic and diastolic blood pressure. Heart rate is derived from the blood pressure waveform.

-

Baseline Measurement: After a stabilization period of 30 minutes, baseline hemodynamic parameters are recorded.

-

Drug Administration: LASSBio-985 is administered as a continuous intravenous infusion at a dose of 10 mg/kg/min.

-

Data Acquisition: Blood pressure and heart rate are recorded continuously throughout the infusion period and for a specified time post-infusion to observe the duration of the effect. The maximal change in blood pressure from baseline is determined.

This guide provides a comprehensive overview of the mechanism of action of the anti-hypertensive sulfonanilide LASSBio-985, supported by experimental data and detailed protocols. This information is intended to serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug discovery.

The Discovery and Development of Sulfonanilide-Based Antihypertensives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of sulfonanilide-based antihypertensive agents. The focus is on a prominent class of these compounds: endothelin receptor antagonists. This document details their mechanism of action, key quantitative data, experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Sulfonanilide-Based Antihypertensives

The sulfonanilide scaffold has proven to be a versatile platform in medicinal chemistry, leading to the development of various therapeutic agents. In the realm of cardiovascular medicine, sulfonanilide derivatives have emerged as potent endothelin (ET) receptor antagonists, effectively lowering blood pressure by blocking the vasoconstrictive effects of endothelin-1 (B181129) (ET-1). ET-1 is a potent endogenous peptide that exerts its effects through two receptor subtypes: ETA and ETB. The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. The ETB receptor has a more complex role; its activation on endothelial cells leads to vasodilation via the release of nitric oxide and prostacyclin, while on smooth muscle cells, it also mediates vasoconstriction.

The development of sulfonanilide-based endothelin receptor antagonists has provided valuable therapeutic options for managing hypertension, particularly in specific conditions like pulmonary arterial hypertension (PAH).

Quantitative Data on Key Sulfonanilide-Based Endothelin Receptor Antagonists

The following tables summarize key in vitro potency, pharmacokinetic, and in vivo efficacy data for several prominent sulfonanilide-based endothelin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Compound | Target(s) | IC50 / Ki (nM) | Assay Conditions |

| Bosentan (B193191) | ETA/ETB | Ki: 4.7 (ETA), 95 (ETB)[1][2] | Radioligand binding assay with 125I-ET-1 on human smooth muscle cells (ETA) and human placenta cells (ETB)[3] |

| IC50: 220 (ETA in human vascular smooth muscle cells)[4] | |||

| IC50: 0.2 µM (ETA-mediated vasoconstriction), 19 µM (ETB-mediated vasoconstriction)[5] | Isolated perfused and ventilated rat lung | ||

| Ambrisentan (B1667022) | ETA selective | Ki: 1 (ETA), 195 (ETB) in CHO cells[6] | Radioligand binding assay in CHO cells expressing recombinant human ET receptors |

| Ki: 0.63 (ETA), 48.7 (ETB) in intact cells[6] | |||

| Atrasentan | ETA selective | Ki: 0.034 (ETA)[1] | Not specified |

| Zibotentan | ETA selective | IC50: 13 (ETA), >10,000 (ETB)[7][8] | Radioligand binding assay |

| Ki: 13 (ETA)[8][9] | |||

| Macitentan | ETA/ETB | IC50: 0.5 (ETA), 391 (ETB)[1][2] | Not specified |

Table 2: Pharmacokinetic Properties

| Compound | Oral Bioavailability (%) | Half-life (t1/2) (hours) | Clearance | Protein Binding (%) |

| Bosentan | ~50% in humans[10][11][12] | 5.4 (oral, steady state)[11] | 17 L/h[11] | >98% (mainly albumin)[10][11] |

| Ambrisentan | Not specified | 15 (terminal), ~9 (effective)[13][14][15][16] | 38 mL/min (healthy), 19 mL/min (PAH patients)[13][14] | Not specified |

| Atrasentan | Not specified | Not specified | Individual clearance estimated from population pharmacokinetic models[17] | Not specified |

| Zibotentan | Not specified | Not specified | Not specified | Not specified |

Table 3: In Vivo Efficacy - Blood Pressure Reduction

| Compound | Animal Model / Clinical Setting | Dose | Blood Pressure Reduction |

| Bosentan | Angiotensin II-infused rats | 30 mg/kg/day (gavage) | Prevented the increase in tail-cuff pressure from 126±4 to 164±8 mmHg seen with AngII alone; final pressure was 135±3 mmHg.[18] |

| Fructose-fed hypertensive rats | 100 mg/kg/day | Completely reversed the increase in blood pressure.[19] | |

| Young Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day | No significant effect on the development of hypertension.[20] | |

| Adult Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day | Did not affect the rise in blood pressure to hypertensive levels.[21] | |

| Ambrisentan | Patients with Pulmonary Arterial Hypertension (PAH) | 2.5 mg or 5 mg once daily for 12 weeks | Significant reduction in systolic pulmonary artery pressure from 85.0 ± 33.3 mmHg to 70.5 ± 30.5 mmHg.[22] |

| ARIES-1 and ARIES-2 studies (PAH) | 2.5, 5, or 10 mg once daily for 12 weeks | Improved exercise capacity, a key clinical endpoint in PAH, which is related to improved pulmonary hemodynamics.[23][24][25] |

Experimental Protocols

Synthesis of Bosentan (A Representative Sulfonanilide-Based Antihypertensive)

This protocol describes a common synthetic route to bosentan.

Starting Materials:

-

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185)

-

p-tert-butylbenzenesulfonamide

-

Ethylene (B1197577) glycol

-

A weak base (e.g., potassium carbonate)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

Step 1: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

-

Dissolve 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and p-tert-butylbenzenesulfonamide in DMF.

-

Add a weak base, such as potassium carbonate, to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate.

-

-

Step 2: Synthesis of Bosentan.

-

Suspend the intermediate from Step 1 in ethylene glycol.

-

Add a weak base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

-

Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and add water to precipitate the product.

-

Collect the crude bosentan by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure bosentan.

-

In Vitro Endothelin Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [125I]-ET-1

-

Test sulfonanilide compound

-

Non-specific binding control (e.g., a high concentration of unlabeled ET-1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid and counter

Procedure:

-

Plate Preparation:

-

Prepare serial dilutions of the test sulfonanilide compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

For total binding wells, add only the assay buffer and membranes.

-

For non-specific binding wells, add a high concentration of unlabeled ET-1 and membranes.

-

-

Incubation:

-

Add a fixed concentration of [125I]-ET-1 to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting and Data Analysis:

-

Dry the filter mats and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the use of the tail-cuff method to measure blood pressure in conscious SHRs treated with a test compound.[27][28]

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Materials:

-

Test sulfonanilide compound formulated for oral administration (e.g., in a vehicle like 0.5% carboxymethylcellulose).

-

Non-invasive blood pressure measurement system (tail-cuff plethysmography).

-

Animal restrainers.

-

Warming chamber or heating pad.

Procedure:

-

Acclimatization:

-

Acclimatize the rats to the restraining procedure and tail-cuff inflation for several days before the start of the experiment to minimize stress-induced blood pressure variations.

-

-

Baseline Blood Pressure Measurement:

-

On the day of the experiment, place the rats in the restrainers and allow them to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.

-

Warm the tails of the rats to 32-34°C to detect the tail artery pulse.

-

Measure the systolic blood pressure and heart rate using the tail-cuff system. Record at least 3-5 stable readings for each animal and calculate the average to establish the baseline blood pressure.

-

-

Drug Administration:

-

Administer the test sulfonanilide compound or vehicle orally by gavage at a predetermined dose.

-

-

Post-Dose Blood Pressure Measurement:

-

Measure the systolic blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the same procedure as the baseline measurement.

-

-

Data Analysis:

-

Calculate the change in systolic blood pressure from baseline for each animal at each time point.

-

Compare the blood pressure changes in the drug-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

A significant reduction in blood pressure in the treated group compared to the control group indicates antihypertensive activity.

-

Visualization of Signaling Pathways and Experimental Workflows

Endothelin Signaling Pathway

The following diagram illustrates the signaling pathway of endothelin-1 and the mechanism of action of sulfonanilide-based endothelin receptor antagonists.

Caption: Endothelin signaling pathway and antagonist action.

Experimental Workflow for Screening Sulfonanilide-Based Antihypertensives

The following diagram outlines a typical workflow for the screening and evaluation of novel sulfonanilide-based antihypertensive compounds.

Caption: Drug discovery workflow for sulfonanilide antihypertensives.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. selleckchem.com [selleckchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Endothelin Receptor | DC Chemicals [dcchemicals.com]

- 5. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Ambrisentan Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Individual Atrasentan Exposure is Associated With Long‐term Kidney and Heart Failure Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Bosentan attenuates the hypertensive effect of angiotensin II in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bosentan reduces blood pressure and the target-organ damage induced by a high-fructose diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chronic endothelin receptor antagonist treatment of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of chronic treatment of adult spontaneously hypertensive rats with an endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Effects of ambrisentan in treatment of pulmonary arterial hypertension: a pilot study with 15 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. researchgate.net [researchgate.net]

- 25. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. researchgate.net [researchgate.net]

- 28. karger.com [karger.com]

In Vitro Characterization of "Anti-hypertensive Sulfonanilide 1"

DISCLAIMER: The compound "Anti-hypertensive Sulfonanilide 1" is a placeholder name. This technical guide utilizes Sotalol, a well-characterized anti-hypertensive drug of the sulfonanilide class, as a representative example to illustrate the in vitro characterization process. The data and protocols presented are based on established findings for Sotalol.

Introduction

"this compound" (represented by Sotalol) is a non-selective β-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of β1 and β2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. Additionally, this class of compounds can exhibit Class III antiarrhythmic properties by blocking potassium channels involved in cardiac repolarization. This guide details the in vitro pharmacological profile of this compound, providing key quantitative data and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The in vitro activity of "this compound" has been quantified through various binding and functional assays. The following tables summarize its potency and selectivity.

Table 1: β-Adrenergic Receptor Binding Affinity

| Target | Ligand | Assay Type | Preparation | Kᵢ (nM) |

| β1-Adrenergic Receptor | [³H]-CGP 12177 | Radioligand Binding | Human Cloned Receptors | 1,900 |

| β2-Adrenergic Receptor | [³H]-CGP 12177 | Radioligand Binding | Human Cloned Receptors | 2,600 |

Table 2: Functional Antagonism of β-Adrenergic Receptors

| Target | Agonist | Assay Type | Cell Line | IC₅₀ (nM) |

| β1-Adrenergic Receptor | Isoproterenol | cAMP Accumulation | CHO-K1 | 3,400 |

| β2-Adrenergic Receptor | Isoproterenol | cAMP Accumulation | CHO-K1 | 9,000 |

Table 3: Cardiac Ion Channel Activity

| Channel | Assay Type | Cell Line | IC₅₀ (µM) |

| hERG (IKr) | Patch Clamp Electrophysiology | HEK-293 | 11.8 - 32 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay quantifies the affinity of the test compound for β1 and β2 adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

-

Cell Preparation: Membranes from CHO-K1 cells stably expressing human β1 or β2 adrenergic receptors are used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 12.5 mM MgCl₂.

-

Radioligand: [³H]-CGP 12177, a non-selective β-adrenergic antagonist.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-CGP 12177 and varying concentrations of the test compound.

-

The reaction is incubated to allow for binding equilibrium.

-

The mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional cAMP Accumulation Assay

This assay measures the functional antagonism of β-adrenergic receptors by quantifying the inhibition of agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.

-

Cell Line: CHO-K1 cells expressing either human β1 or β2 adrenergic receptors.

-

Agonist: Isoproterenol, a non-selective β-adrenergic agonist.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of the test compound.

-

Isoproterenol is added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

-

Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. This value represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

Patch Clamp Electrophysiology for hERG Channel

This assay assesses the effect of the test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.

-

Cell Line: HEK-293 cells stably expressing the hERG channel.

-

Technique: Whole-cell patch-clamp.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell interior.

-

A specific voltage protocol is applied to elicit hERG channel currents.

-

The baseline current is recorded, and then the test compound is applied at various concentrations.

-

The effect of the compound on the peak tail current is measured.

-

-

Data Analysis: The concentration-dependent inhibition of the hERG current is used to calculate the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

β-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by "this compound".

Caption: β-Adrenergic signaling pathway and inhibition by the antagonist.

Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of the in vitro characterization process.

Caption: Workflow for in vitro pharmacological profiling.

Molecular Targets of Indapamide (as a representative Anti-hypertensive Sulfonanilide) in Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indapamide (B195227) is a thiazide-like diuretic and antihypertensive agent belonging to the sulfonanilide chemical class. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter (NCC) in the kidney's distal convoluted tubule, leading to increased natriuresis and diuresis.[1][2] However, indapamide's antihypertensive effects are multifaceted, extending beyond simple diuresis. It exhibits direct vascular effects, including vasodilation, which are attributed to its interaction with various ion channels in vascular smooth muscle.[1][3] Additionally, indapamide interacts with carbonic anhydrase isoforms and other cardiac ion channels. This guide provides a comprehensive overview of the known molecular targets of indapamide in the context of hypertension, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)

The principal antihypertensive and diuretic effect of indapamide is achieved through the inhibition of the Sodium-Chloride Cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1][2] NCC is located in the apical membrane of cells in the distal convoluted tubule of the nephron and is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood.[2]

By binding to and inhibiting NCC, indapamide blocks this reabsorption process. This leads to an increase in the excretion of sodium and chloride ions, and consequently water, into the urine.[1] The resulting decrease in extracellular fluid and plasma volume reduces cardiac output and, subsequently, blood pressure.[2] Recent structural studies have revealed that thiazide and thiazide-like drugs, including indapamide, bind to an orthosteric site, thereby occluding the ion translocation pathway of NCC.[4]

Signaling Pathway for NCC Inhibition

Secondary and Other Molecular Targets

Beyond its primary action on NCC, indapamide interacts with several other molecular targets that contribute to its overall antihypertensive profile. These interactions are particularly relevant to its direct vasodilatory effects.

Ion Channels in Vascular Smooth Muscle and Myocardium

Indapamide's ability to induce vasodilation is believed to stem from its modulation of ion channels in vascular smooth muscle cells.[1] It also affects ion channels in cardiac myocytes, which may influence its electrophysiological profile.

-

Calcium (Ca²⁺) Channels: Indapamide has been shown to reduce the inward calcium current in smooth muscle cells.[5] This action decreases intracellular calcium levels, leading to the relaxation of vascular smooth muscle and vasodilation, which helps to lower peripheral resistance.[1][3] However, some studies have failed to demonstrate significant calcium antagonistic properties, suggesting this effect may be complex or condition-dependent.[6]

-

Potassium (K⁺) Channels: In cardiac tissue, indapamide is known to block the slow component of the delayed rectifier potassium current (IKs).[7][8] It also inhibits the transient outward potassium current (Ito) and the ultrarapid delayed rectifier current.[8] These actions can modulate cardiac repolarization, although their clinical significance at therapeutic concentrations is still under investigation.

-

Sodium (Na⁺) Channels: Studies on canine atrial myocytes have demonstrated that indapamide can inhibit sodium channels (INa) in a concentration-dependent manner.[8]

Carbonic Anhydrase (CA) Isoforms

Indapamide is structurally related to sulfonamide carbonic anhydrase inhibitors. While it is a very weak inhibitor of the widespread isoform Carbonic Anhydrase II (CA II), it shows significantly higher affinity for other isoforms.[9][10]

-

CA Isoform Selectivity: Indapamide is a potent inhibitor of CA isoforms VII, IX, XII, and XIII.[11][12] The inhibition of these specific isoforms may contribute to its pharmacological effects, although the precise role in blood pressure regulation is not fully elucidated. Some research suggests that the primary renal binding site for indapamide may, in fact, be a membrane-bound form of carbonic anhydrase.[13]

Signaling Pathway for Vasodilation

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of indapamide with its molecular targets.

Table 1: Binding Affinity and Inhibition Constants (Ki / Kd)

| Target | Species/Tissue | Parameter | Value (nM) | Reference |

| Carbonic Anhydrase II | Human | Ki | 2520 | [9] |

| Carbonic Anhydrase VII | Human | Ki | Low nM range | [11][12] |

| Carbonic Anhydrase IX | Human | Ki | Low nM range | [11][12] |

| Carbonic Anhydrase XII | Human | Ki | Low nM range | [11][12] |

| Carbonic Anhydrase XIII | Human | Ki | Low nM range | [11][12] |

| Membrane Binding Site | Pig Renal Cortex | Kd | 35 ± 13 | [13] |

Table 2: Ion Channel Inhibition (EC50)

| Target Ion Current | Species/Tissue | Parameter | Value (µM) | Conditions | Reference |

| Sodium Current (INa) | Canine Atrial Myocytes | EC50 | 79 ± 17 | at -10 mV | [8] |

| Transient Outward K⁺ Current (Ito) | Canine Atrial Myocytes | EC50 | 98 ± 7 | at +60 mV | [8] |

| Slow Delayed Rectifier K⁺ Current (IKs) | Canine Atrial Myocytes | EC50 | 86 ± 18 | at +60 mV | [8] |

| Ultrarapid Delayed Rectifier K⁺ Current | Canine Atrial Myocytes | EC50 | 138 ± 7 | at +10 mV | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize indapamide's molecular targets.

NCC Inhibition Assay via Radioactive Sodium Uptake

This assay directly measures the functional inhibition of the NCC transporter in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of indapamide on NCC activity.

Materials:

-

HEK293 or MDCK cells stably or transiently expressing human NCC.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

-

Uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL ²²Na⁺).

-

Ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Indapamide stock solution (in DMSO).

-

Scintillation counter.

Protocol:

-

Cell Culture: Seed NCC-expressing cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the confluent cell monolayers twice with pre-incubation buffer.

-

Inhibitor Addition: Add pre-incubation buffer containing various concentrations of indapamide (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.

-

Initiate Uptake: Remove the pre-incubation buffer and add the ²²Na⁺-containing uptake buffer with the corresponding concentrations of indapamide.

-

Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of ion uptake.

-

Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold wash buffer to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration in parallel wells to normalize the radioactive counts (counts per minute per mg of protein).

-

Data Analysis: Calculate the rate of ²²Na⁺ uptake. Plot the percentage of inhibition against the logarithm of indapamide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents across the cell membrane.

Objective: To determine the effect of indapamide on specific ion channel currents (e.g., INa, IKs, Ito) and calculate its EC₅₀.

Materials:

-

Isolated cells of interest (e.g., canine atrial myocytes).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for micropipette fabrication.

-

Extracellular (bath) solution specific to the ion current being measured.

-

Intracellular (pipette) solution specific to the ion current being measured.

-

Indapamide stock solution.

-

Data acquisition and analysis software.

Protocol:

-

Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion and mechanical dispersion.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a fine tip (resistance typically 1-5 MΩ).

-

Pipette Filling: Fill the micropipette with the appropriate intracellular solution.

-

Seal Formation: Using the micromanipulator, carefully guide the pipette tip to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential using the patch-clamp amplifier.

-

Current Recording: Apply a series of voltage steps (a voltage protocol) to elicit the ion current of interest and record the resulting current flow.

-

Drug Application: After obtaining a stable baseline recording, perfuse the bath with an extracellular solution containing a known concentration of indapamide.

-

Record Effect: Once the drug effect has reached a steady state, repeat the voltage protocol to record the ion current in the presence of indapamide.

-

Data Analysis: Measure the peak current amplitude before and after drug application. Repeat for a range of indapamide concentrations. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the EC₅₀.[8][15]

Experimental Workflow Diagrams

Conclusion

The antihypertensive action of indapamide is complex, involving both renal and extrarenal mechanisms. While its primary molecular target is unequivocally the sodium-chloride cotransporter (NCC), its interactions with various ion channels (Ca²⁺, K⁺, Na⁺) and carbonic anhydrase isoforms are significant contributors to its overall therapeutic profile, particularly its vasodilatory properties. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists in the field of hypertension and drug development. Further investigation into the precise roles and downstream signaling pathways of the secondary targets will be crucial for developing next-generation antihypertensive agents with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study on possible calcium antagonistic properties of indapamide and other drugs potentially interfering with calcium transport in isolated vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Block of IKs by the diuretic agent indapamide modulates cardiac electrophysiological effects of the class III antiarrhythmic drug dl-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the diuretic agent indapamide on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carbonic anhydrase inhibitors. Interaction of indapamide and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the indapamide-isozyme II adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Preclinical Data on Azilsartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is the active moiety of the prodrug azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract following oral administration. Azilsartan exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance.[2][3] This document provides a comprehensive overview of the preclinical data for azilsartan, including its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental protocols.

Mechanism of Action

The primary mechanism of action for azilsartan is the selective blockade of the AT1 receptor.[3] In the RAAS, angiotensin II, a potent vasoconstrictor, binds to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland.[2][3] This binding triggers a cascade of physiological responses, including vasoconstriction, the release of aldosterone (B195564) (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[3]

Azilsartan has a high affinity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits these pressor effects, leading to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.[3] Preclinical studies have also suggested that azilsartan exhibits inverse agonist activity at the AT1 receptor, which may contribute to its potent and long-lasting effects.[4][5]

Pharmacodynamics

Preclinical studies have demonstrated the potent and sustained antihypertensive effects of azilsartan in various in vitro and in vivo models.

In Vitro Data

Azilsartan shows high-affinity binding to the AT1 receptor and is a potent antagonist of angiotensin II-induced cellular responses. Its dissociation from the AT1 receptor is slower compared to other ARBs, which may contribute to its long duration of action.[6]

Table 1: In Vitro Receptor Binding and Functional Activity of Azilsartan

| Parameter | Species | Assay | Value | Reference |

|---|---|---|---|---|

| AT1 Receptor Binding | Human | Radioligand Binding | IC₅₀: 2.6 nM | [7] |

| AT1 Receptor Binding (Washout) | Human | Radioligand Binding | IC₅₀: 7.4 nM | [7] |

| Ang-II Induced IP1 Accumulation | CHO Cells | Functional Assay | IC₅₀: 9.2 nM | [7] |

| Ang-II Induced IP1 (Washout) | CHO Cells | Functional Assay | IC₅₀: 81.3 nM | [7] |

| Inverse Agonism | Mutant AT1R | IP Production | Demonstrated |[5] |

In Vivo Data

In animal models of hypertension, azilsartan medoxomil (AZL-M) has been shown to produce significant, dose-dependent reductions in blood pressure.

Table 2: In Vivo Antihypertensive Efficacy of Azilsartan

| Animal Model | Treatment | Dose | Effect on Blood Pressure | Reference |

|---|---|---|---|---|

| Spontaneously Hypertensive Obese Rats (SHROB) | Azilsartan Medoxomil (oral, 56 days) | Not specified | Demonstrated antihypertensive effects and improved vascular endothelial function. | [8] |

| Diabetic Mice | Azilsartan | Not specified | More effective than candesartan (B1668252) in restoring endothelial function. | [4] |

| Obese Spontaneously Hypertensive Koletsky Rats | Azilsartan Medoxomil | Not specified | Improved insulin (B600854) sensitivity. | [4] |

| Type II Diabetic KK-A'y' Mice | Azilsartan Medoxomil | Not specified | Superior to candesartan in improving glucose intolerance and insulin sensitivity. |[4] |

Pharmacokinetics

Preclinical pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of azilsartan. Azilsartan medoxomil is a prodrug that is efficiently hydrolyzed to its active form, azilsartan.[9]

Table 3: Preclinical Pharmacokinetic Parameters of Azilsartan

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Bioavailability | Rat/Dog | ~60% (estimated) | [4][9] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | Rat/Dog | 1.5 - 3 hours | [4][9] |

| Elimination Half-life (t₁/₂) | Rat/Dog | ~11 hours | [4][9] |

| Metabolism | Liver | Primarily via CYP2C9; minor roles by CYP2C8 and CYP2B6. Metabolites are inactive. | [4] |

| Excretion | Kidney | Primarily as inactive metabolites. | [4][9] |

| Plasma Protein Binding | Human Plasma | >99% | |

Preclinical Safety

Preclinical safety studies have shown azilsartan to be generally well-tolerated.[10] As a class, ARBs are considered fetotoxic during the second and third trimesters of pregnancy. In clinical trials, the most common adverse events reported were similar to other ARBs and included dizziness and headache.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.

Protocol:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human AT1 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin) is used for all dilutions.

-

Reaction Mixture: The assay is set up in microtiter plates. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled AT1 antagonist (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the test compound (azilsartan).

-

Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-linear regression analysis is used to fit the competition binding data and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Antihypertensive Efficacy Study

This protocol outlines a typical study to evaluate the blood pressure-lowering effects of a compound in a hypertensive animal model.[13]

Protocol:

-

Animal Model: Male Spontaneously Hypertensive Obese Rats (SHROB) are often used as they represent a model of cardiometabolic syndrome.[8]

-

Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) and allowed to acclimate for at least one week before any procedures.

-

Telemetry Implantation: For continuous and stress-free blood pressure measurement, a telemetry transmitter is surgically implanted into the abdominal aorta of each animal under anesthesia. Animals are allowed to recover from surgery.

-

Baseline Measurement: After recovery, baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate are recorded continuously for several days to establish a stable baseline.

-

Randomization and Dosing: Animals are randomly assigned to treatment groups: a vehicle control group and one or more groups receiving different doses of azilsartan medoxomil. The drug is typically administered orally via gavage once daily for the duration of the study (e.g., 56 days).[8]

-

Continuous Monitoring: Blood pressure and heart rate are continuously monitored throughout the study period.

-

Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared with the vehicle control group using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the treatment.

Conclusion

The preclinical data for azilsartan robustly support its role as a potent and highly selective AT1 receptor blocker. Its favorable pharmacodynamic profile, characterized by high affinity, slow receptor dissociation, and potential inverse agonism, translates into significant and sustained blood pressure reduction in in vivo models.[4][7] The pharmacokinetic properties demonstrate good oral bioavailability and a half-life conducive to once-daily dosing.[9] These findings established a strong foundation for the successful clinical development of azilsartan as an effective therapeutic agent for hypertension.[6]

References

- 1. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 4. Frontiers | Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study [frontiersin.org]

- 5. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azilsartan: Novel Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 12. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of Anti-Hypertensive Sulfonanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the in vivo assessment of anti-hypertensive sulfonanilide derivatives, using spontaneously hypertensive rats (SHR) as a primary animal model. The protocols outlined below are synthesized from established methodologies in the field and are intended to serve as a comprehensive guide for preclinical evaluation.

Overview and Rationale

Sulfonanilide and sulfonamide derivatives represent a class of compounds with significant potential for the treatment of hypertension. Their mechanisms of action can be diverse, including inhibition of phosphodiesterases, blockade of adrenoceptors, or diuretic effects.[1][2] The following protocols describe the essential steps for evaluating the efficacy and mechanism of a representative anti-hypertensive sulfonanilide, hereafter referred to as "Sulfonanilide-1," in a robust and reproducible manner.

Key In Vivo Experiments

The primary objective of these in vivo studies is to determine the blood pressure-lowering effects of Sulfonanilide-1. This is typically achieved by direct measurement of arterial blood pressure in a hypertensive animal model following compound administration.

Animal Models

Spontaneously Hypertensive Rats (SHR) are a widely accepted and utilized model for studying essential hypertension.[1][3] Wistar-Kyoto (WKY) rats are the corresponding normotensive control strain. Other models include fructose-induced hypertensive rats and Dahl salt-sensitive rats.[4]

Experimental Design and Compound Administration

A typical study design involves the administration of Sulfonanilide-1 to both SHR and WKY rats. The route of administration can be intravenous (i.v.) infusion or oral gavage, depending on the compound's properties and the study's objectives.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on anti-hypertensive sulfonamide compounds.

Table 1: Intravenous Administration of LASSBio-985 in WKY and SHR Rats

| Parameter | Wistar-Kyoto (WKY) Rats | Spontaneously Hypertensive (SHR) Rats |

| Dose | 10 mg/kg/min | 10 mg/kg/min |

| Administration Route | Intravenous Infusion | Intravenous Infusion |

| Duration | 15 minutes | 15 minutes |

| Effect on Systolic Blood Pressure | Significant Reduction | Significant Reduction |

| Effect on Diastolic Blood Pressure | Significant Reduction | Significant Reduction |

Table 2: Oral Administration of YM-Series Compounds in Conscious SHR [1]

| Compound | Postsynaptic α-blocking Activity | Hypotensive Effect in SHR | Effect on Heart Rate |

| YM-09538 | + | Effective | No Increase |

| YM-09649 | ++ | Effective | Moderate Increase |

| YM-09686 | +++ | Effective | Moderate Increase |

| Prazosin (Reference) | ++++ | Effective | Moderate Increase |

| Phentolamine (Reference) | + | Effective | Marked Increase |

Detailed Experimental Protocols

Protocol for Intravenous Administration and Blood Pressure Measurement

This protocol is based on the methodology used for evaluating LASSBio-985.

Objective: To assess the acute anti-hypertensive effect of Sulfonanilide-1 following intravenous administration in anesthetized SHR and WKY rats.

Materials:

-

Sulfonanilide-1

-

Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats

-

Anesthetic (e.g., sodium pentobarbital)

-

Saline solution (0.9% NaCl)

-

Polyethylene (B3416737) catheters

-

Pressure transducer and data acquisition system

-

Infusion pump

Procedure:

-

Anesthetize the rats with an appropriate anesthetic.

-

Surgically implant a polyethylene catheter into the carotid artery for direct blood pressure measurement.

-

Implant a second catheter into the jugular vein for intravenous drug administration.

-

Connect the arterial catheter to a pressure transducer to record systolic and diastolic blood pressure.

-

Allow the animal to stabilize for a period of at least 30 minutes before drug administration.

-

Prepare a solution of Sulfonanilide-1 in a suitable vehicle.

-

Infuse Sulfonanilide-1 intravenously at a constant rate (e.g., 10 mg/kg/min) for a defined period (e.g., 15 minutes) using an infusion pump.

-

Continuously monitor and record blood pressure and heart rate throughout the infusion period and for a designated time post-infusion.

-

A control group should receive an infusion of the vehicle alone.

Protocol for Oral Administration in Conscious Rats

This protocol is based on methodologies for evaluating orally active anti-hypertensive agents.[1][3]

Objective: To evaluate the anti-hypertensive efficacy of Sulfonanilide-1 following oral administration in conscious, unrestrained SHR.

Materials:

-

Sulfonanilide-1

-

Spontaneously Hypertensive Rats (SHR)

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Tail-cuff plethysmography system for non-invasive blood pressure measurement

-

Animal restrainers

Procedure:

-

Acclimatize the SHR to the restraining procedure and tail-cuff blood pressure measurement for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Measure baseline systolic blood pressure and heart rate for each rat.

-

Prepare a suspension or solution of Sulfonanilide-1 in the chosen vehicle at the desired concentrations.

-

Administer a single oral dose of Sulfonanilide-1 or vehicle to the rats via oral gavage.

-

Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the anti-hypertensive effect.

-

Data should be expressed as the change in blood pressure from the baseline measurement.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for a Sulfonanilide Derivative (LASSBio-985)

The anti-hypertensive effect of some sulfonamide compounds, such as LASSBio-985, is mediated through the inhibition of phosphodiesterase type 1 (PDE1). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation.

Caption: Proposed mechanism of action for a vasodilatory sulfonanilide.

Experimental Workflow for In Vivo Anti-Hypertensive Screening

The following diagram illustrates a typical workflow for the in vivo screening of a potential anti-hypertensive compound.

Caption: General workflow for in vivo anti-hypertensive studies.

References

- 1. Antihypertensive and adrenoceptor blocking properties of new sulfonamide-substituted phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive and biochemical dose-response study of tripamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Cell-Based Assay for Screening Antihypertensive Sulfonanilides

Introduction

Hypertension is a primary risk factor for cardiovascular diseases, and drugs that induce vasodilation are a key therapeutic strategy. Many antihypertensive agents, including some sulfonanilides, function by modulating ion channels in vascular smooth muscle cells (VSMCs). A critical target in VSMCs is the ATP-sensitive potassium (KATP) channel.[1][2] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration causes smooth muscle relaxation, vasodilation, and a decrease in blood pressure.[1] This application note describes a robust, high-throughput cell-based assay for screening compound libraries, such as sulfonanilides, to identify potent KATP channel openers for the development of novel antihypertensive therapies.

Assay Principle

This assay utilizes a homogeneous, fluorescence-based method to measure changes in plasma membrane potential in living cells. The primary mechanism involves using a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. KATP channel openers will cause membrane hyperpolarization. To measure this, cells are first brought to a depolarized state with a high concentration of extracellular potassium chloride (KCl). Compounds that open KATP channels will counteract this depolarization by facilitating K+ efflux, leading to a measurable change in fluorescence. This method provides a sensitive and rapid readout suitable for screening large numbers of compounds. An alternative and equally effective method is the thallium (Tl+) flux assay, where Tl+ acts as a surrogate for K+.[3][4][5] The influx of Tl+ through open KATP channels is detected by a Tl+-sensitive fluorescent dye, providing a direct measure of channel activity.[3][4][5]

Key Experimental Protocols

Protocol 1: Membrane Potential Assay in Vascular Smooth Muscle Cells

This protocol details the steps for screening sulfonanilide compounds using a membrane potential-sensitive fluorescent dye.

Materials and Reagents:

-

Rat Aortic Smooth Muscle Cells (A7r5 cell line or primary VSMCs)

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Membrane Potential Assay Kit (e.g., FLIPR® Membrane Potential Assay Kit)

-

Potassium Chloride (KCl) stock solution (3 M)

-

Known KATP channel opener (Positive Control, e.g., Pinacidil, Diazoxide)[1][6]

-

Known KATP channel blocker (Negative Control, e.g., Glibenclamide)[7][8]

-

Test sulfonanilide compounds

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with kinetic reading capability and liquid handling

Procedure:

-

Cell Culture and Plating:

-

Culture A7r5 cells in T-75 flasks until 80-90% confluency.

-

Trypsinize and seed cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

-

Incubate for 24-48 hours at 37°C, 5% CO2 to allow for cell adherence and formation of a monolayer.

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of test sulfonanilides, Pinacidil (positive control), and Glibenclamide (negative control) in Assay Buffer at 2X final concentration. A typical concentration range for screening is 0.1 nM to 100 µM.

-

Include wells with Assay Buffer only (vehicle control).

-

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

-

Remove culture medium from the cell plate and wash once with Assay Buffer.

-

Add 100 µL of the dye solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Assay Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the dye (e.g., Ex: 530 nm, Em: 565 nm).

-

Program the instrument for a kinetic read:

-

Step 1: Record baseline fluorescence for 10-20 seconds.

-

Step 2: Add 100 µL of the 2X compound solutions from the compound plate to the cell plate.

-

Step 3: Continue recording fluorescence for 3-5 minutes to measure the compound's effect.

-

Step 4: Add a depolarizing stimulus, typically a high concentration of KCl (e.g., 20 µL of a solution to reach a final concentration of 60-80 mM), to all wells.[9]

-

Step 5: Record fluorescence for another 3-5 minutes to measure the compound's ability to counteract depolarization.

-

-

-

Data Analysis:

-

Calculate the change in fluorescence units (ΔRFU) before and after the addition of the KCl stimulus.

-

Normalize the data to the positive (Pinacidil) and vehicle controls.

-

Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value for active compounds.

-

Data Presentation

The efficacy and potency of candidate sulfonanilide compounds are summarized below. EC50 represents the concentration at which a compound elicits 50% of its maximal response.

Table 1: Potency of KATP Channel Modulators in the Membrane Potential Assay

| Compound ID | Class | Target | EC50 (µM) | Maximal Efficacy (% of Pinacidil) |

| Pinacidil | Cyanoguanidine (Control) | SUR2B/Kir6.1 | 11.0[4][5] | 100% |

| Diazoxide | Thiazide (Control) | SUR1/Kir6.2, SUR2/Kir6.x | ~15.0 | 95% |

| Iptakalim (B1251717) | Novel KCO (Control) | SUR2B/Kir6.1 selective | 2.5[6] | 105% |

| Glibenclamide | Sulfonylurea (Antagonist) | SUR1/SUR2 | N/A (Blocks channel) | 0% |

| SULFO-001 | Test Sulfonanilide | KATP Channel | 8.5 | 98% |

| SULFO-002 | Test Sulfonanilide | KATP Channel | 25.2 | 75% |

| SULFO-003 | Test Sulfonanilide | KATP Channel | >100 | Inactive |

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism by which a sulfonanilide KATP channel opener leads to vasodilation.

Caption: Signaling pathway of a KATP channel opener in vascular smooth muscle.

Experimental Workflow Diagram

The following diagram outlines the key steps of the high-throughput screening protocol.

Caption: Workflow for high-throughput screening of KATP channel openers.

References

- 1. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]

- 6. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are KATP channels blockers and how do they work? [synapse.patsnap.com]

- 9. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Anti-hypertensive sulfonanilide 1" in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-hypertensive sulfonanilide 1" is a small molecule inhibitor belonging to the sulfonanilide class of compounds, which have demonstrated potential as antihypertensive agents. This document provides detailed protocols for the proper dissolution and application of this compound in a cell culture setting for in vitro research. The provided guidelines are essential for obtaining accurate and reproducible results while minimizing potential artifacts from improper handling or solvent effects.

Compound Information and Solubility

Proper handling and solubilization of "this compound" are critical for its effective use in cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

| Parameter | Value | Reference |

| Compound Name | This compound | - |

| Molecular Weight | [Insert Molecular Weight if available, otherwise state "Not Available"] | - |

| Solubility | 10 mM in DMSO | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO), high purity, sterile | [1] |

| Storage of Powder | Store at -20°C for long-term stability. | General laboratory practice |

| Storage of Stock Solution | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | General laboratory practice |

Mechanism of Action (Representative)

While the specific molecular target of "this compound" is not definitively established in the public domain, many sulfonanilide-based antihypertensive compounds exert their effects through the inhibition of phosphodiesterases (PDEs), particularly PDE1.[2] PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE1 in vascular smooth muscle cells leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). PKG activation results in the opening of potassium channels and a decrease in intracellular calcium levels, leading to vasodilation and a reduction in blood pressure.[2]

Below is a representative signaling pathway illustrating the proposed mechanism of action.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of "this compound" in DMSO.

Materials:

-

"this compound" powder

-

High-purity, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter (DMSO-compatible)

-

Sterile syringe

Procedure:

-

Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of "this compound" powder to prepare the desired volume of a 10 mM stock solution.

-

Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

-

Vortexing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the 10 mM stock solution through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final concentration of DMSO to prevent cytotoxicity.[3][4]

Materials:

-

10 mM stock solution of "this compound" in DMSO

-

Sterile, pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

-

Sterile tubes for dilution

Procedure:

-

Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% to minimize solvent-induced effects on the cells.[4] Some robust cell lines may tolerate up to 0.5%.[3] A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.

-

Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations accurately, it is best to perform serial dilutions.

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of stock into 90 µL of medium).

-

Final Dilution: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution from a 1 mM intermediate, dilute it 1:100 (e.g., 10 µL of 1 mM intermediate into 990 µL of medium).

-

-

Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution from the stock may be feasible. Ensure the final DMSO concentration remains within the acceptable range.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the compound.

-

Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures. Gently mix the plate or flask to ensure even distribution.

Suggested In Vitro Experiments

Based on the proposed mechanism of action, the following cell-based assays can be performed to characterize the activity of "this compound":

-

Cell Viability/Cytotoxicity Assay: It is essential to determine the concentration range at which the compound is not toxic to the cells. Assays such as MTT, MTS, or CellTiter-Glo® can be used.

-

Phosphodiesterase (PDE) Activity Assay: A direct measurement of the compound's ability to inhibit PDE1 activity can be performed using commercially available assay kits.

-

Intracellular cGMP/cAMP Measurement: An increase in intracellular cGMP levels upon treatment with the compound would support the proposed mechanism of PDE inhibition. ELISA or FRET-based biosensors can be used for this purpose.

-

Vasodilation Assay (using co-culture models): In a more complex in vitro model, co-cultures of endothelial and vascular smooth muscle cells can be used to assess the vasodilatory effects of the compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitates upon dilution in aqueous medium. | The compound has low aqueous solubility. | Perform serial dilutions in the cell culture medium as described in Protocol 2. Ensure the final DMSO concentration is as low as possible. Gentle vortexing during dilution can also help. |

| High background or inconsistent results in assays. | DMSO concentration is too high, causing cellular stress or artifacts. | Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle control with the same DMSO concentration as the treated samples. |

| Loss of compound activity over time. | Improper storage of the stock solution. | Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |

Conclusion

These application notes provide a comprehensive guide for the dissolution and use of "this compound" in cell culture experiments. Adherence to these protocols will help ensure the generation of reliable and reproducible data for the investigation of its biological activity.

References

- 1. Discovery of Potent Antihypertensive Ligands Substituted Imidazolyl Biphenyl Sulfonylureas Analogs as Angiotensin II AT1 Receptor Antagonists by Molecular Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilatory activity and antihypertensive profile mediated by inhibition of phosphodiesterase type 1 induced by a novel sulfonamide compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive - Wikipedia [en.wikipedia.org]

- 4. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Efficacy Testing of Anti-hypertensive Sulfonanilide 1 in Animal Models

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "Anti-hypertensive sulfonanilide 1," a novel investigational compound. This document outlines detailed protocols for assessing the therapeutic efficacy of this compound in established animal models of hypertension. The methodologies described herein cover experimental design, in vivo procedures, and endpoint analysis.

Proposed Mechanism of Action

For the purpose of these protocols, "this compound" is hypothesized to be a selective antagonist of the endothelin-1 (B181129) receptor type A (ETA). The endothelin system plays a critical role in blood pressure regulation, with endothelin-1 (ET-1) being a potent vasoconstrictor. By blocking the ETA receptor, "this compound" is expected to inhibit ET-1-mediated vasoconstriction, leading to a reduction in blood pressure.

Signaling Pathway of Endothelin-1 and "this compound"

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA and ETB receptors on vascular smooth muscle cells.[1] This binding activates the phospholipase C-inositol triphosphate pathway, leading to an increase in intracellular calcium, which in turn causes long-lasting smooth muscle cell contraction.[2] "this compound" is designed to selectively block the ETA receptor, thereby preventing ET-1 from exerting its vasoconstrictive effects. This inhibition is expected to lead to vasodilation and a subsequent reduction in blood pressure.

Caption: Proposed mechanism of "this compound" as an ETA receptor antagonist.

Recommended Animal Models

The selection of an appropriate animal model is crucial for evaluating the anti-hypertensive efficacy of "this compound." Based on the proposed mechanism of action, the following models are recommended:

-

Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. SHRs exhibit a progressive increase in blood pressure with age and share many features with human hypertension.

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by high levels of ET-1 and is particularly relevant for testing endothelin receptor antagonists.[3]

Experimental Protocols